molecular formula C8H12N2O3 B583983 1,4-Diacetylpiperazin-2-one CAS No. 143722-91-2

1,4-Diacetylpiperazin-2-one

Cat. No.: B583983
CAS No.: 143722-91-2
M. Wt: 184.195
InChI Key: XEANCMPPVKCPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diacetylpiperazin-2-one is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group (piperazin-2-one core). The compound features acetyl groups at the 1- and 4-positions of the ring. While direct references to this specific compound are absent in the provided evidence, its structural analogs and derivatives are well-documented. Piperazin-2-one derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and biological activity .

Properties

IUPAC Name

1,4-diacetylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-6(11)9-3-4-10(7(2)12)8(13)5-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANCMPPVKCPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C(=O)C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40668204
Record name 1,4-Diacetylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143722-91-2
Record name 1,4-Diacetylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40668204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis : Piperazin-2-one derivatives are commonly synthesized via cyclization of diamine precursors or substitution reactions on preformed piperazine rings .
  • Safety : Analogs like 3-(Pyridin-2-yl)piperazin-2-one require standard lab safety protocols (e.g., skin and inhalation precautions) , likely applicable to this compound.
  • Limitations : Direct data on this compound are absent in the evidence. Conclusions are inferred from structural analogs.

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